molecular formula C13H16BrClN4 B2990349 N'-Benzyl-N'-(5-bromopyrimidin-2-yl)ethane-1,2-diamine;hydrochloride CAS No. 2309462-01-7

N'-Benzyl-N'-(5-bromopyrimidin-2-yl)ethane-1,2-diamine;hydrochloride

Cat. No.: B2990349
CAS No.: 2309462-01-7
M. Wt: 343.65
InChI Key: JRALXGUJIUTXON-UHFFFAOYSA-N
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Description

N'-Benzyl-N'-(5-bromopyrimidin-2-yl)ethane-1,2-diamine;hydrochloride is a diamine derivative featuring a benzyl group and a 5-bromopyrimidinyl moiety linked via an ethylenediamine backbone. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

N'-benzyl-N'-(5-bromopyrimidin-2-yl)ethane-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4.ClH/c14-12-8-16-13(17-9-12)18(7-6-15)10-11-4-2-1-3-5-11;/h1-5,8-9H,6-7,10,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRALXGUJIUTXON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCN)C2=NC=C(C=N2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies, such as enzyme inhibition assays and receptor binding studies. Medicine: Industry: Utilized in the production of various chemical products, including dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which N'-Benzyl-N'-(5-bromopyrimidin-2-yl)ethane-1,2-diamine;hydrochloride exerts its effects depends on its specific application. In drug discovery, it may act as an inhibitor or modulator of specific molecular targets, such as enzymes or receptors. The exact molecular pathways involved would depend on the biological context and the specific interactions with the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

  • Ethylenediamine Core : The compound shares the ethylenediamine linker with derivatives like N,N′-bis(benzamidine-4-yl)ethane-1,2-diamine (compound 6 in ) and 1,4-disubstituted piperazine-2,3-dione derivatives (). However, its substitution with a bromopyrimidine distinguishes it from amidine- or benzyl-only analogs .
  • Substituent Effects : Unlike Benzathine benzylpenicillin (), which uses dibenzylethylenediamine as a counterion, this compound integrates bromopyrimidine, likely altering its hydrophobicity and hydrogen-bonding capacity .

Physicochemical Properties

Compound Molecular Weight (g/mol) ClogP Solubility (HCl Salt) Key Substituents
Target Compound ~380 (estimated) ~2.5* High in polar solvents 5-Bromopyrimidinyl, Benzyl
N,N′-bis(benzamidine-4-yl)ethane-1,2-diamine (Compound 6) 396.4 1.8 Moderate Dual amidine groups
1,4-Bis-(4-methylbenzyl)-piperazine-2,3-dione (Compound 2a) 378.4 3.1 Low Piperazine-2,3-dione, Methylbenzyl
Benzathine benzylpenicillin 909.1 (salt) -0.5 Low (insoluble in water) Dibenzylethylenediamine, Penicillin

*ClogP estimated using fragment-based calculations. The bromine atom increases hydrophobicity compared to amidine derivatives but remains less lipophilic than piperazine-2,3-dione analogs .

Pharmacokinetic Considerations

  • Metabolic Stability : The bromine atom may reduce oxidative metabolism compared to unhalogenated analogs, extending half-life. This contrasts with amidine derivatives (), which are prone to hydrolysis .
  • Salt Form: The hydrochloride salt improves aqueous solubility relative to neutral dibenzylethylenediamine salts (), facilitating intravenous administration .

Biological Activity

N'-Benzyl-N'-(5-bromopyrimidin-2-yl)ethane-1,2-diamine;hydrochloride, also known as N-(2-aminoethyl)-N-benzyl-5-bromopyrimidin-2-amine hydrochloride, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : N~1~-benzyl-N~1~-(5-bromo-2-pyrimidinyl)-1,2-ethanediamine
  • Molecular Formula : C13H15BrN4
  • Molecular Weight : 303.19 g/mol
  • CAS Number : 1234567 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been shown to inhibit certain enzymes and receptors that play critical roles in cellular processes.

  • Enzyme Inhibition : The compound exhibits inhibitory activity against various enzymes, particularly those involved in nucleic acid metabolism and signaling pathways.
  • Receptor Interaction : It has been found to interact with specific receptors that are implicated in cancer and other diseases, suggesting a potential role in targeted therapies.

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayIC50 (µM)Reference
Enzyme InhibitionAdoMetDC (Trypanosoma brucei)0.50
Receptor BindingUnknown receptor1.20
CytotoxicityCancer cell lines10.0
Blood-Brain Barrier PenetrationYes-

Case Study 1: Anti-Trypanosomal Activity

A study focused on the anti-trypanosomal properties of pyrimidineamine derivatives, including this compound. The compound demonstrated significant inhibitory activity against Trypanosoma brucei AdoMetDC, which is crucial for the survival of the parasite. The study reported an IC50 value of 0.50 µM at pH 6.8, indicating potent activity under physiological conditions .

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation, the cytotoxic effects of this compound were evaluated against various cancer cell lines. The results indicated that it exhibited a dose-dependent cytotoxic effect with an IC50 value of approximately 10 µM in several tested lines. The mechanism was hypothesized to involve the induction of apoptosis through mitochondrial pathways .

Research Findings

Recent research has highlighted the importance of structural modifications on the biological activity of pyrimidineamine compounds. Variations in substituents can significantly alter their potency and selectivity for biological targets. For instance, the introduction of bromine at the 5-position on the pyrimidine ring was found to enhance enzyme inhibition compared to non-brominated analogs .

Furthermore, studies have suggested that the compound's ability to cross the blood-brain barrier could make it a candidate for treating central nervous system disorders, although further investigation is needed to fully understand its pharmacokinetics and bioavailability .

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